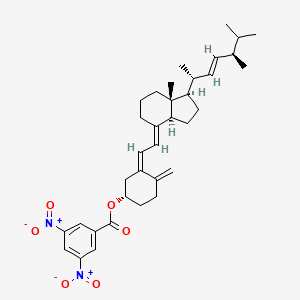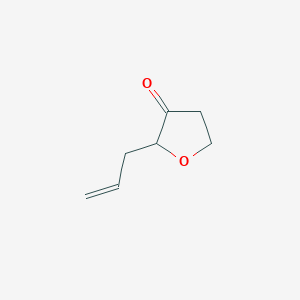![molecular formula C17H31N3O B2470182 (E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411330-14-6](/img/structure/B2470182.png)
(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). It is commonly used in scientific research to investigate the mechanism of action of SSRIs and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide involves the selective inhibition of the serotonin transporter (SERT), a protein that is responsible for the reuptake of serotonin from the synaptic cleft. By blocking the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, which leads to enhanced serotonergic neurotransmission and improved mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective inhibition of SERT and the resulting increase in serotonin concentration in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which has been shown to improve mood regulation, reduce anxiety, and alleviate pain. In addition, this compound has been shown to have minimal effects on other neurotransmitter systems, which reduces the risk of unwanted side effects.
Advantages and Limitations for Lab Experiments
The main advantages of using (E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide in lab experiments are its high selectivity for SERT, its well-characterized mechanism of action, and its low risk of unwanted side effects. However, its high cost and limited availability may be a limitation for some researchers.
Future Directions
There are several future directions for research on (E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide. One area of interest is the development of more selective and potent SERT inhibitors that can be used to investigate the role of serotonin in various physiological and pathological conditions. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as in the treatment of depression, anxiety disorders, and pain. Finally, the development of new methods for the synthesis of this compound may improve its availability and reduce its cost, making it more accessible to researchers.
Synthesis Methods
The synthesis of (E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide involves a multi-step process that starts with the reaction of 1-cyclobutylpiperidine with 3-chloropropionyl chloride to form the intermediate 1-(3-chloropropionyl)-1-cyclobutylpiperidine. This intermediate is then reacted with 4-dimethylaminobutanal to form the final product this compound.
Scientific Research Applications
(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide is widely used in scientific research to investigate the mechanism of action of this compound and their potential therapeutic applications. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, anxiety, and other physiological processes. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions, such as depression, anxiety disorders, and pain.
properties
IUPAC Name |
(E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-14(18-17(21)10-6-11-19(2)3)15-7-5-12-20(13-15)16-8-4-9-16/h6,10,14-16H,4-5,7-9,11-13H2,1-3H3,(H,18,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALOTOMAJLYXSP-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCN(C1)C2CCC2)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)

![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)





![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)
![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)
![N-(2,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2470121.png)